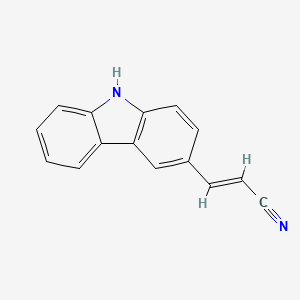

(E)-3-(9H-Carbazol-3-yl)acrylonitrile

Description

(E)-3-(9H-Carbazol-3-yl)acrylonitrile is a carbazole-based acrylonitrile derivative with the molecular formula C₁₅H₁₀N₂ and a molar mass of 218.25 g/mol . Its structure comprises a carbazole moiety linked to an acrylonitrile group via a conjugated double bond in the (E)-configuration. Key physical properties include a predicted density of 1.281 g/cm³, boiling point of 483.3°C, and pKa of 16.59, indicating moderate basicity and stability under physiological conditions . The carbazole group confers aromaticity and electron-rich characteristics, while the acrylonitrile group enhances electrophilicity, making the compound a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C15H10N2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(E)-3-(9H-carbazol-3-yl)prop-2-enenitrile |

InChI |

InChI=1S/C15H10N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-8,10,17H/b4-3+ |

InChI Key |

HDAVJPSXEPLOMF-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)/C=C/C#N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile typically involves the reaction of 9H-carbazole with an appropriate propenenitrile precursor under specific conditions. One common method is the Knoevenagel condensation, where 9H-carbazole reacts with malononitrile in the presence of a base such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Knoevenagel condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, would be carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The aromatic carbazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid, while reduction could produce 3-(9H-carbazol-3-yl)propylamine.

Scientific Research Applications

Fluorescent Chemosensors

One significant application of (E)-3-(9H-Carbazol-3-yl)acrylonitrile is in the development of fluorescent chemosensors. A study demonstrated its use as a selective probe for detecting cyanide ions, where the compound exhibited a turn-on fluorescence response upon interaction with cyanide ions. The sensing mechanism was explored through spectrophotometric and spectrofluorimetric methods, revealing a new absorbance band at 350 nm and fluorescence at 535 nm when cyanide was present .

Organic Light Emitting Diodes (OLEDs)

Carbazole derivatives, including this compound, have been extensively studied for their potential use in OLEDs due to their excellent charge transport properties and photoluminescence characteristics. Research indicates that compounds with carbazole units can enhance the efficiency and stability of OLED devices, making them attractive for commercial applications in display technologies .

Dye-Sensitized Solar Cells (DSSCs)

The compound has also been investigated as a co-sensitizer in dye-sensitized solar cells. Its incorporation alongside traditional sensitizers has shown improved light harvesting capabilities and enhanced solar cell efficiency. For instance, studies reported that using this compound as a co-sensitizer led to an increase in overall energy conversion efficiency compared to cells using only conventional sensitizers .

Case Studies

Material Chemistry

The unique electronic structure of this compound also allows it to function as a precursor for various polymeric materials. Its reactivity can be harnessed to synthesize polymers with tailored properties suitable for coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(9H-carbazol-3-yl)prop-2-enenitrile would depend on its specific application. In electronic devices, its action is related to its ability to transport electrons or holes. In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Carbazole Moieties

Carbazole derivatives are widely studied for their biological and optoelectronic properties. A structurally related compound, 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (), shares the carbazole group but incorporates a 1,3,4-oxadiazole ring instead of acrylonitrile. This substitution confers distinct biological activities:

- Antimicrobial Activity : The oxadiazole derivative exhibited potent antibacterial and antifungal effects, with compounds 4b, 4d, and 4e showing higher activity than standard drugs like ciprofloxacin .

Acrylonitrile Derivatives with Heterocyclic Substituents

Acrylonitriles functionalized with heterocycles exhibit diverse bioactivities and material properties:

- NLO Properties : (Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile () demonstrated high NLO responses due to electron-withdrawing nitro and pyrazole groups. The carbazole-acrylonitrile structure may similarly exploit π-conjugation for optoelectronic applications but requires experimental validation .

Physicochemical Comparison

- Solubility : The carbazole group in this compound may reduce aqueous solubility compared to pyridine-containing acrylonitriles (e.g., P1 ), which benefit from polar heteroatoms .

- Thermal Stability : The predicted boiling point of 483.3°C for this compound exceeds that of smaller acrylonitriles (e.g., P1 , ~300–400°C), likely due to stronger van der Waals forces in the carbazole system .

Biological Activity

(E)-3-(9H-Carbazol-3-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H12N2 |

| Molecular Weight | 224.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits the ability to modulate enzyme activity and interfere with cellular signaling pathways, which may lead to its anticancer effects.

- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in cancer cell proliferation, such as farnesyltransferase and tubulin polymerization .

- Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency. For instance, it showed an IC50 value of 2.92 µM against tubulin, highlighting its potential as an antitumor agent .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties:

- Cell Line Studies : In vitro studies have reported effective inhibition of growth in various cancer cell lines, including breast and lung cancer cells. The compound's structural features contribute to its ability to induce apoptosis in these cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 4.8 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

- Antibacterial Studies : The compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on the strain tested .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Biological Evaluation : A study synthesized multiple derivatives of carbazole-acrylonitrile compounds and assessed their biological activities. The results indicated that modifications in the substituents could enhance cytotoxicity and selectivity towards cancer cells .

- Fluorescent Probes : Research has also explored the use of this compound as a fluorescent probe for detecting specific ions, showcasing its versatility beyond traditional therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (E)-3-(9H-Carbazol-3-yl)acrylonitrile with high stereoselectivity?

- Methodology : The compound can be synthesized via condensation reactions under controlled conditions. For example, using triethylamine (TEA) in toluene at 110°C or DIMCARB in acetonitrile at 60°C ensures stereoselectivity for the E-isomer . Microwave-assisted protocols with metal-free conditions may further enhance reaction efficiency and purity, as seen in similar acrylonitrile derivatives . Purification via column chromatography and confirmation by NMR/IR ensures product integrity.

Q. How can the E-configuration of this compound be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELXL for refinement , bond angles and torsion angles (e.g., C=C–C≡N alignment) distinguish E/Z isomers. Complementary techniques include NMR (e.g., coupling constants for vinyl protons) and IR (C≡N stretch ~2212 cm⁻¹) . For disordered structures, ORTEP-III with a GUI aids in visualizing crystallographic data .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies carbazole protons (δ ~7.4–8.1 ppm) and acrylonitrile vinyl protons (δ ~5.7–6.4 ppm) .

- IR : Peaks at ~2210 cm⁻¹ (C≡N) and ~1600 cm⁻¹ (C=C) confirm functional groups .

- Mass Spectrometry : ESI-MS or EI-MS verifies molecular ion peaks (e.g., m/z 297 [M+1] for analogs) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodology : DFT calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Fukui functions and dual descriptors identify nucleophilic/electrophilic sites, correlating with experimental adsorption behavior in corrosion inhibition studies . QSPR models integrate quantum parameters (e.g., electronegativity, polarizability) to design derivatives with enhanced properties .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

- Methodology :

- Kinetic Analysis : Compare activation energies (e.g., Arrhenius plots) from mass loss experiments with DFT-derived transition states .

- Error Propagation : Use Hessian matrices to assess confidence intervals in copolymerization reactivity ratios, ensuring experimental conditions (e.g., monomer ratios) align with computational assumptions .

- Multi-Method Validation : Cross-validate XRD, NMR, and DFT results to address discrepancies in bond lengths or torsional angles .

Q. How does this compound interact with metal surfaces in corrosion inhibition?

- Methodology : Adsorption isotherms (Langmuir/Freundlich) quantify surface coverage. Electrochemical impedance spectroscopy (EIS) measures charge transfer resistance. DFT-based molecular dynamics simulate adsorption modes (physisorption vs. chemisorption), with Fukui indices highlighting electron-donating carbazole groups .

Q. What advanced crystallographic techniques improve refinement for disordered structures?

- Methodology : For twinned or disordered crystals (e.g., orientational disorder in thienyl analogs ):

- SHELXL Tweaks : Use TWIN/BASF commands to model disorder and refine occupancy ratios .

- Hirshfeld Analysis : Maps intermolecular interactions (e.g., C–H⋯N hydrogen bonds) to validate packing models .

Methodological Tables

Table 1 : Key Computational Parameters for DFT Studies

Table 2 : Optimal Reaction Conditions for Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.